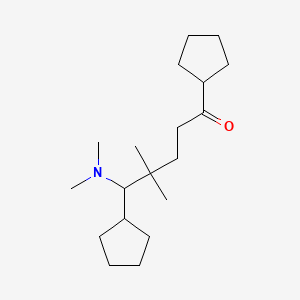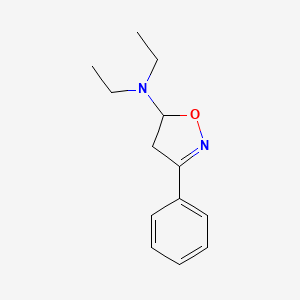
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone is an organic compound that belongs to the class of ketones It features a complex structure with multiple cyclopentyl and dimethyl groups, as well as a dimethylamino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Ketone Backbone: Starting with a suitable precursor, such as a cyclopentyl ketone, the backbone can be constructed through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Addition of Dimethylamino Group: The dimethylamino group can be added through nucleophilic substitution reactions, using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides for alkylation reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone may have applications in:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be determined by the functional groups present and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,5-Dicyclopentyl-4,4-dimethyl-1-pentanone: Lacks the dimethylamino group.
1,5-Dicyclopentyl-4,4-dimethyl-5-(methylamino)-1-pentanone: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone is unique due to the presence of both cyclopentyl and dimethyl groups, as well as the dimethylamino functional group. This combination of structural features may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
CAS No. |
3853-14-3 |
|---|---|
Molecular Formula |
C19H35NO |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
1,5-dicyclopentyl-5-(dimethylamino)-4,4-dimethylpentan-1-one |
InChI |
InChI=1S/C19H35NO/c1-19(2,14-13-17(21)15-9-5-6-10-15)18(20(3)4)16-11-7-8-12-16/h15-16,18H,5-14H2,1-4H3 |
InChI Key |
MJCRLUQNZXBHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)C1CCCC1)C(C2CCCC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)

![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)




![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)



